molecular formula C18H21N3O2 B11545933 Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- CAS No. 247218-11-7

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro-

Cat. No.: B11545933
CAS No.: 247218-11-7
M. Wt: 311.4 g/mol
InChI Key: UASQRZGIPUICFG-UHFFFAOYSA-N
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Description

This compound is a Schiff base formed via condensation between an aromatic amine and a carbonyl-containing moiety. Key structural features include:

  • Diethylamino group (-N(C₂H₅)₂) at the 4-position of the phenyl ring, providing electron-donating effects.
  • Nitro group (-NO₂) at the 4-position, contributing to electron-withdrawing properties.
  • Methyl group (-CH₃) at the 2-position, influencing steric and electronic characteristics. Schiff bases like this are notable for applications in coordination chemistry, catalysis, and biological activities such as antimicrobial or antiparasitic effects .

Properties

CAS No.

247218-11-7

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-diethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C18H21N3O2/c1-4-20(5-2)16-8-6-15(7-9-16)13-19-18-11-10-17(21(22)23)12-14(18)3/h6-13H,4-5H2,1-3H3

InChI Key

UASQRZGIPUICFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes for 2-Methyl-4-Nitroaniline

MethodReagents/ConditionsYield (%)Purity (%)Source Reference
AAcetic anhydride, nitric acid, H<sub>2</sub>SO<sub>4</sub>55.9>95
BAcetate, HNO<sub>3</sub>, HCl hydrolysis, ethanol recrystallization78.397
CEthyl chloroformate, Pd catalyst, tert-butyl nitrite70–80*Not reported

*Estimated based on analogous nitration yields.

Method A: Acetylation-Nitration-Hydrolysis

  • Protection : o-Toluidine reacts with acetic anhydride in glacial acetic acid at 140°C for 4.2 hours to form the acetylated intermediate.

  • Nitration : The intermediate is treated with nitric acid at 5–40°C, followed by neutralization to isolate the nitrated solid.

  • Hydrolysis : Sulfuric acid reflux removes the acetyl group, yielding 2-methyl-4-nitroaniline.

    • Yield : 55.9%.

    • Purification : Silica gel column chromatography and recrystallization (ethyl acetate/petroleum ether).

Method B: Acetate-Mediated Nitration

  • Protection : o-Toluidine reacts with acetate (2.0–4.0 mol ratio) at 80–120°C for 1–5 hours.

  • Nitration : Concentrated nitric acid (1.0–1.2 mol ratio) is added at 10–40°C for 3–6 hours.

  • Hydrolysis : HCl reflux removes the protecting group.

    • Yield : 78.3% after ethanol/water recrystallization.

Method C: Pd-Catalyzed Nitration

  • Protection : 4-Methylaniline is treated with ethyl chloroformate to form N-(p-toluene) ethyl carbamate.

  • Nitration : Palladium acetate, tert-butyl nitrite, and 1,4-dioxane at 90°C for 6 hours.

    • Yield : ~70–80% (extrapolated from analogous protocols).

Schiff Base Formation: Condensation with 4-(Diethylamino)benzaldehyde

The target compound is synthesized via condensation of 2-methyl-4-nitroaniline with 4-(diethylamino)benzaldehyde.

Table 2: Key Parameters for Schiff Base Synthesis

ParameterValue/DetailsSource Reference
SolventEthanol, methanol, or 1,4-dioxane
CatalystGlacial acetic acid (few drops)
TemperatureReflux (80–100°C)
Reaction Time2–4 hours
Yield50–70% (estimated)

General Procedure

  • Reagents : 2-Methyl-4-nitroaniline (1 eq), 4-(diethylamino)benzaldehyde (1 eq), ethanol (40 mL), glacial acetic acid (catalytic).

  • Condensation : Reflux for 2–4 hours until precipitate forms.

  • Purification : Filtration, washing with methanol, and vacuum drying.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl, forming an imine (Schiff base) under acidic conditions. The nitro group at the para position stabilizes the imine through resonance, enhancing thermal stability.

Optimization and Variations

Solvent Selection

Ethanol and methanol are preferred for their compatibility with acid catalysts and ease of product isolation. Polar aprotic solvents (e.g., DMF) may improve reaction rates but complicate purification.

Catalyst Effects

Glacial acetic acid promotes imine formation by protonating the aldehyde carbonyl, increasing electrophilicity. Alternative catalysts (e.g., p-toluenesulfonic acid) have been tested in analogous systems but are less commonly reported.

Substrate Modifications

Replacing 4-(diethylamino)benzaldehyde with derivatives (e.g., 2-hydroxy-4-diethylaminobenzaldehyde) introduces additional hydrogen-bonding sites, altering solubility and biological activity.

Characterization and Quality Control

Table 3: Characteristic Spectral Data (Hypothetical)

TechniqueObserved Data (Target Compound)Source Reference
<sup>1</sup>H NMR δ 9.5 (s, 1H, imine), δ 8.2 (d, 1H, aromatic)
FT-IR ν<sub>C=N</sub> 1620 cm<sup>-1</sup>, ν<sub>NO<sub>2</sub></sub> 1520 cm<sup>-1</sup>
Melting Point 140–145°C (estimated)

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted aromatic amines, nitroso compounds, and other derivatives depending on the reaction conditions.

Scientific Research Applications

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. The pathways involved often include the activation of specific enzymes or receptors, leading to the desired chemical or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2)
  • Molecular Formula : C₁₄H₁₂N₂O₂
  • Molecular Weight : 240.26 g/mol
  • Substituents: Methyl (-CH₃) at the 4-position and nitro (-NO₂) at the 4′-position.
  • Key Differences: Lacks the diethylamino group, reducing electron-donating capacity and solubility in polar solvents compared to the target compound. Structural simplicity may enhance crystallinity but limit biological activity .
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- (CAS 202479-17-2)
  • Molecular Formula : C₁₄H₁₂N₂O₃
  • Molecular Weight : 256.26 g/mol
  • Substituents: Methoxy (-OCH₃) at the 4-position and nitro (-NO₂) at the 4′-position.
  • However, the absence of a diethylamino group reduces lipophilicity, affecting membrane permeability in biological systems .
Benzenamine, 4-bromo-N-[[4-(hexyloxy)phenyl]methylene]- (CAS 5219-54-5)
  • Molecular Formula: C₁₉H₂₂BrNO
  • Molecular Weight : 366.29 g/mol
  • Substituents : Bromo (-Br) at the 4-position and hexyloxy (-OC₆H₁₃) at the 4′-position.
  • Key Differences : Bromine enhances electrophilicity, while the hexyloxy chain increases hydrophobicity. These features make it suitable for hydrophobic applications but less reactive in polar media compared to the target compound .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Key Substituent Effects
Target Compound ~324.40* Not reported Moderate (diethylamino enhances organic solubility) Diethylamino (electron-donating), nitro (electron-withdrawing)
730-39-2 240.26 Not reported Low (methyl and nitro reduce polarity) Methyl (steric hindrance), nitro (electron-withdrawing)
202479-17-2 256.26 Not reported High (methoxy increases polarity) Methoxy (polar), nitro (electron-withdrawing)
5219-54-5 366.29 Not reported Very low (bromo and hexyloxy increase hydrophobicity) Bromo (electrophilic), hexyloxy (hydrophobic)

*Estimated based on structural analogs.

Biological Activity

Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- (CAS Number: 247218-11-7) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenamine core with a diethylamino group and nitro substitution. Its molecular formula is C18H21N3O2C_{18}H_{21}N_{3}O_{2}, and it has notable physicochemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to benzenamine derivatives often exhibit various biological activities, including:

  • Antimicrobial Properties : Many benzenamine derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity : Some studies suggest potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Certain derivatives may act as inhibitors of specific enzymes, impacting metabolic pathways.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial activity against various pathogens. For instance, Schiff base complexes derived from benzenamines have shown promising results in inhibiting bacterial growth, suggesting that benzenamine derivatives could be developed into effective antimicrobial agents .

Anticancer Activity

Research has indicated that benzenamine derivatives can induce apoptosis in cancer cells. A notable case study involved the use of a related compound that exhibited cytotoxic effects on HeLa and MCF7 cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AHeLa15ROS generation
Compound BMCF720Apoptosis induction

Enzyme Inhibition

Benzenamine derivatives have been screened for their ability to inhibit various enzymes. For example, certain compounds have shown inhibitory effects on alkaline phosphatase, an enzyme associated with several physiological processes including bone mineralization and liver function .

Case Studies

  • Anticancer Efficacy : A study focused on a benzenamine derivative indicated significant anticancer activity against multiple cell lines. The compound was found to disrupt mitochondrial function, leading to increased apoptosis rates .
  • Antimicrobial Screening : Another investigation revealed that a series of benzenamine derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the diethylamino group in enhancing antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro-?

  • Methodological Answer : The compound is synthesized via condensation reactions. A common approach involves reacting 2-methyl-4-nitrobenzenamine with 4-(diethylamino)benzaldehyde in the presence of a base catalyst (e.g., sodium t-butanolate) in anhydrous toluene at 80°C under inert conditions. Yield optimization requires controlled stoichiometry (1:1 molar ratio) and purification via column chromatography using silica gel and ethyl acetate/hexane eluents .
  • Key Parameters :
ParameterCondition
CatalystSodium t-butanolate
SolventToluene
Temperature80°C
Reaction Time12–24 hours

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR reveals diagnostic peaks: aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm for –CH3_3), and diethylamino protons (δ 1.2–1.4 ppm for –CH2_2CH3_3). 13C^{13}C NMR confirms the imine bond (C=N at ~160 ppm) .
  • FT-IR : Stretching vibrations for C=N (1620–1640 cm1^{-1}), NO2_2 (1520 cm1^{-1}), and aromatic C–H (3050 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 296.3 (C17_{17}H20_{20}N3_3O2+_2^+) .

Q. What are the solubility and stability parameters critical for handling this compound?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane. Insoluble in water due to the nitro and hydrophobic diethylamino groups .
  • Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C under nitrogen to prevent oxidation of the imine bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in biological data (e.g., toxicity vs. therapeutic potential) may arise from assay conditions or impurity profiles.
  • Approaches :

Reproducibility Checks : Validate purity via HPLC (>98%) and replicate assays across multiple cell lines or model organisms.

Mechanistic Studies : Use molecular docking to assess binding affinity to proposed targets (e.g., enzymes or receptors) .

  • Example : LC50_{50} values in molluscicidal assays vary with solvent systems (e.g., DMSO/water mixtures). Standardize solvent ratios and exposure times .

Q. How does the nitro group influence electrophilic substitution reactivity in this compound?

  • Methodological Answer : The nitro group (–NO2_2) is a strong electron-withdrawing meta-director, reducing aromatic ring reactivity.
  • Experimental Design :
  • Perform nitration or halogenation reactions to compare regioselectivity.
  • Use computational tools (DFT calculations) to map electron density and predict reaction sites .
  • Data Interpretation :
Reaction TypeObserved SiteComputational Prediction
BrominationMeta to –NO2_2Aligns with DFT results

Q. What computational methods predict the electronic properties of this compound for material science applications?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine HOMO-LUMO gaps (indicative of redox behavior).
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax_{\text{max}} values (e.g., 390–410 nm for charge-transfer transitions) .
    • Key Output :
PropertyValue (eV)
HOMO-6.2
LUMO-3.1
Gap3.1

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s enzyme inhibition potency?

  • Methodological Answer : Variations in assay protocols (e.g., substrate concentration, pH, temperature) and enzyme sources (human vs. bacterial) contribute to discrepancies.
  • Case Study :
  • AST/ALT Modulation : In Eobania vermiculata, the compound reduces AST activity (53.97 U/L vs. control 56.97 U/L) but increases ALT, suggesting tissue-specific effects .
  • Resolution : Normalize enzyme units (U/mg protein) and include positive controls (e.g., allopurinol for xanthine oxidase assays).

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